![molecular formula C22H24N4O3S B2612175 4-ethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide CAS No. 933210-70-9](/img/structure/B2612175.png)
4-ethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound that belongs to the sulfonamide class Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves multiple steps, starting with the preparation of the core sulfonamide structure. The process typically includes:
Formation of the Sulfonamide Core: The initial step involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide core.
Introduction of the Pyridazinyl Group: The pyridazinyl group is introduced through a nucleophilic substitution reaction, where a suitable pyridazine derivative reacts with the sulfonamide core.
Attachment of the Morpholinyl Group: The morpholinyl group is attached via a nucleophilic substitution reaction, where a morpholine derivative reacts with the pyridazinyl-substituted sulfonamide.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinyl and pyridazinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyl group can lead to the formation of 4-ethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-carboxylic acid.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme inhibition, particularly those involving sulfonamide-sensitive enzymes.
Medicine: The compound has potential as an antimicrobial agent, given the known activity of sulfonamides against various pathogens.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-ethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. In the case of its potential antimicrobial activity, the compound likely inhibits the activity of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria. This inhibition leads to a decrease in folic acid production, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
4-ethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-carboxylic acid: This compound is similar in structure but has a carboxylic acid group instead of a sulfonamide group.
4-ethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-amine: This compound has an amine group instead of a sulfonamide group.
Uniqueness
The uniqueness of 4-ethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the sulfonamide group is particularly important for its potential antimicrobial activity, while the morpholinyl and pyridazinyl groups contribute to its overall stability and reactivity.
Biological Activity
4-ethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound that has attracted significant attention due to its potential biological activities. The structural components of this compound, including the sulfonamide group, morpholine ring, and pyridazine moiety, suggest a range of possible interactions with biological targets.
Chemical Structure and Properties
The IUPAC name for this compound is 4-ethyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide. Its molecular formula is C22H24N4O3S, and it features a sulfonamide functional group, which is known for its diverse pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C22H24N4O3S |
Molecular Weight | 420.51 g/mol |
IUPAC Name | 4-ethyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
CAS Number | 946317-89-1 |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide group can inhibit various enzymes, while the morpholine and pyridazine components may enhance binding affinity to specific biological pathways.
Biological Activity
Research indicates that compounds in the sulfonamide class can exhibit a variety of biological activities, including:
- Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties. Studies have shown that related compounds can inhibit bacterial growth by interfering with folate synthesis.
- Cardiovascular Effects : A study on related benzene sulfonamides demonstrated effects on perfusion pressure and coronary resistance in isolated rat heart models, suggesting potential cardiovascular applications .
- Enzyme Inhibition : Sulfonamide derivatives have been reported to act as inhibitors of carbonic anhydrase, which could be beneficial in treating conditions like heart failure .
Case Studies
Recent studies have explored the biological effects of similar compounds:
Study on Perfusion Pressure
A study evaluated the impact of various benzene sulfonamides on perfusion pressure using an isolated rat heart model. The results indicated that specific derivatives could significantly decrease perfusion pressure over time compared to controls. This suggests a potential therapeutic application in managing cardiovascular conditions.
Compound | Dose (nM) | Effect on Perfusion Pressure |
---|---|---|
Control | - | Baseline |
Benzene Sulfonamide | 0.001 | Decreased |
4-(2-Amino-Ethyl)-Benzene-Sulfonamide | 0.001 | Significant Decrease |
Molecular Docking Studies
Theoretical studies using molecular docking have suggested that compounds similar to this compound may interact effectively with calcium channel proteins, indicating potential roles in modulating calcium signaling pathways critical for cardiac function .
Properties
IUPAC Name |
4-ethyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-2-17-6-8-20(9-7-17)30(27,28)25-19-5-3-4-18(16-19)21-10-11-22(24-23-21)26-12-14-29-15-13-26/h3-11,16,25H,2,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQLYMAPGNAOGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.